2-Vinyl-1H-Benzimidazole: A Comprehensive Technical Guide for Researchers
2-Vinyl-1H-Benzimidazole: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Vinyl-1H-benzimidazole is a heterocyclic aromatic compound that has garnered significant interest in medicinal chemistry, polymer science, and materials research. Its unique structure, featuring a benzimidazole core appended with a reactive vinyl group, imparts a versatile chemical profile, making it a valuable building block for the synthesis of a diverse range of functional molecules. This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and potential applications of 2-Vinyl-1H-benzimidazole, with a particular focus on its relevance in drug development. Detailed experimental protocols and analyses of its role in key biological pathways are presented to support further research and application.
Chemical Structure and Properties
2-Vinyl-1H-benzimidazole is composed of a fused benzene and imidazole ring system, with a vinyl substituent at the 2-position of the imidazole ring.[1][2] This arrangement provides a scaffold with a rich electronic character, capable of participating in various chemical transformations.
Table 1: Chemical and Physical Properties of 2-Vinyl-1H-benzimidazole
| Property | Value | Reference(s) |
| IUPAC Name | 2-ethenyl-1H-benzimidazole | [2] |
| CAS Number | 14984-26-0 | [2] |
| Molecular Formula | C₉H₈N₂ | [2][3] |
| Molecular Weight | 144.17 g/mol | [2][3] |
| Appearance | Solid | [4] |
| Melting Point | 169 °C | [5] |
| Boiling Point | Data not available | |
| Density | Data not available | |
| pKa (of the conjugated acid) | 5.58 | [2] |
| LogP (computed) | 2.6 | [3] |
| Solubility | General solubility for the parent benzimidazole: Freely soluble in alcohol, sparingly soluble in ether. Practically insoluble in benzene, petroleum ether. Soluble in aqueous solutions of acids and strong alkalis.[6] | |
| SMILES | C=CC1=NC2=CC=CC=C2N1 | [2] |
Synthesis of 2-Vinyl-1H-benzimidazole
The synthesis of 2-Vinyl-1H-benzimidazole can be achieved through several methods, with the Phillips-Ladenburg synthesis being a prominent and widely utilized approach.[7][8][9] This method involves the condensation of o-phenylenediamine with a suitable carboxylic acid, in this case, acrylic acid.
Experimental Protocol: Phillips-Ladenburg Synthesis
This protocol describes a general procedure for the synthesis of 2-substituted benzimidazoles, adapted for the synthesis of 2-Vinyl-1H-benzimidazole.[1][8]
Materials and Reagents:
-
o-Phenylenediamine
-
Acrylic acid
-
Polyphosphoric acid (PPA) or 4-toluenesulfonic acid (p-TsOH)
-
10% Sodium hydroxide (NaOH) solution
-
Ethanol
-
Water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Beakers
-
Buchner funnel and vacuum flask
-
Thin Layer Chromatography (TLC) apparatus
-
Recrystallization apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine o-phenylenediamine (1.0 equivalent) and acrylic acid (1.0-1.2 equivalents).
-
Catalyst Addition: Carefully add a catalytic amount of polyphosphoric acid or p-toluenesulfonic acid to the reaction mixture.
-
Reflux: Heat the mixture to reflux using a heating mantle. The reaction is typically carried out for 2-6 hours.
-
Monitoring: Monitor the progress of the reaction periodically using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralization and Precipitation: Slowly pour the cooled reaction mixture into a beaker containing crushed ice and a 10% aqueous solution of sodium hydroxide to neutralize the acid. Stir the mixture until a precipitate forms.
-
Isolation of Crude Product: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any remaining salts.
-
Purification by Recrystallization: a. Dissolve the crude product in a minimum amount of hot ethanol in a beaker. b. If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. c. Hot filter the solution to remove the charcoal. d. Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization. e. Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol. f. Dry the purified 2-Vinyl-1H-benzimidazole in a desiccator.
Synthesis Workflow
Caption: Phillips-Ladenburg synthesis of 2-Vinyl-1H-benzimidazole.
Spectral Characterization
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the vinyl protons (typically in the range of 5-7 ppm) and the aromatic protons of the benzimidazole ring (around 7-8 ppm). The NH proton will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will exhibit signals for the two vinyl carbons and the aromatic carbons of the benzimidazole core.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for N-H stretching (around 3400 cm⁻¹), C=C stretching of the vinyl group and aromatic rings, and C-N stretching.
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 144.17).
Biological Activity and Applications in Drug Development
Benzimidazole derivatives are a well-established class of pharmacologically active compounds, exhibiting a wide range of biological activities, including anticancer, anthelmintic, and antiviral properties.[2][10] The vinyl group in 2-Vinyl-1H-benzimidazole offers a reactive handle for further chemical modifications to develop novel therapeutic agents.
Anticancer Activity: Inhibition of Tubulin Polymerization
A significant mechanism of action for many anticancer benzimidazole derivatives is the inhibition of tubulin polymerization.[11][12][13] Microtubules, which are dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are crucial for cell division, intracellular transport, and maintenance of cell shape. By binding to β-tubulin, these compounds disrupt microtubule dynamics, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis (programmed cell death).
Caption: Mechanism of tubulin polymerization inhibition.
Anticancer Activity: Inhibition of EGFR Signaling Pathway
Another important target for benzimidazole-based anticancer agents is the Epidermal Growth Factor Receptor (EGFR).[14][15][16] EGFR is a receptor tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and migration. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Benzimidazole derivatives can act as EGFR inhibitors, blocking the downstream signaling pathways and thereby inhibiting cancer cell proliferation and survival.
Caption: Inhibition of the EGFR signaling pathway.
Applications in Polymer and Materials Science
The presence of a polymerizable vinyl group makes 2-Vinyl-1H-benzimidazole a valuable monomer for the synthesis of functional polymers.[2] These polymers can exhibit interesting properties such as thermal stability, conductivity, and the ability to coordinate with metal ions, making them suitable for applications in sensors, catalysts, and specialty materials.[2]
Conclusion
2-Vinyl-1H-benzimidazole is a versatile heterocyclic compound with significant potential in various scientific and industrial fields. Its straightforward synthesis, coupled with the reactivity of the vinyl group and the inherent biological activity of the benzimidazole core, makes it an attractive scaffold for the development of new pharmaceuticals, particularly in the area of oncology. The detailed information provided in this guide serves as a valuable resource for researchers and professionals seeking to explore the full potential of this promising molecule. Further investigations into its specific biological targets and the properties of its polymeric derivatives are warranted to fully exploit its capabilities.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy 2-Vinyl-1H-benzimidazole | 14984-26-0 [smolecule.com]
- 3. 2-Vinyl-1H-benzimidazole | C9H8N2 | CID 271078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-vinyl-1H-benzimidazole | 14984-26-0 [sigmaaldrich.com]
- 5. biosynth.com [biosynth.com]
- 6. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. colab.ws [colab.ws]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]
- 16. Design, synthesis and docking studies of benzimidazole derivatives as potential EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

